N,1,2-Triphenylhydrazinecarboxamide
Description
N,1,2-Triphenylhydrazinecarboxamide is a hydrazine-derived compound characterized by a central hydrazine backbone substituted with three phenyl groups and a carboxamide functional group.
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-anilino-1,3-diphenylurea |
InChI |
InChI=1S/C19H17N3O/c23-19(20-16-10-4-1-5-11-16)22(18-14-8-3-9-15-18)21-17-12-6-2-7-13-17/h1-15,21H,(H,20,23) |
InChI Key |
INAYJPHGGFBRDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,2-Triphenylhydrazinecarboxamide typically involves the reaction of hydrazine derivatives with carboxylic acid derivatives. One common method is the reaction of triphenylhydrazine with a carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,1,2-Triphenylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N,1,2-Triphenylhydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,1,2-Triphenylhydrazinecarboxamide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions and participate in electrophilic aromatic substitution makes it a versatile compound in chemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Properties
The table below compares N,1,2-Triphenylhydrazinecarboxamide with key analogues based on molecular formula, substituents, and mass:
*Inferred structure based on analogous compounds.
Key Observations:
- N,N,N′,N′-Tetramethyl) . Chlorine Substituents: Enhance electrophilicity and biological activity (e.g., N,N'-bis(3-chlorophenyl) derivative) . Methyl Groups: Improve solubility but may limit intermolecular interactions due to reduced polarity .
- Toxicity Profile: 1,2-Diphenylhydrazine is classified as a carcinogen due to metabolic conversion to benzidine derivatives . The additional phenyl and carboxamide group in this compound may mitigate toxicity by altering metabolic pathways or increasing stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
